molecular formula C19H21N3O2S2 B2682946 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-02-5

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2682946
CAS No.: 686770-02-5
M. Wt: 387.52
InChI Key: ZWERHEHQBYCUMU-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at the 2-position with a (2-oxo-2-(piperidin-1-yl)ethyl)thio moiety and at the 3-position with a phenyl group. This structure places it within a broader class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, carbonic anhydrase (CA) modulation, and phosphodiesterase (PDE) targeting .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-16(21-10-5-2-6-11-21)13-26-19-20-15-9-12-25-17(15)18(24)22(19)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWERHEHQBYCUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , also known as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2S2C_{20}H_{23}N_{3}O_{2}S_{2} with a molecular weight of 401.5 g/mol. Its IUPAC name is 6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one . The compound features a unique combination of a thieno[3,2-d]pyrimidine core and a piperidine moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC20H23N3O2S2
Molecular Weight401.5 g/mol
IUPAC Name6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
InChI KeyKYLUHKWOCUWJBE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in various cell lines such as HepG2 (liver cancer), HT29 (colon cancer), and NCI-H460 (lung cancer). The reported GI50 values were notably low, indicating strong growth inhibition compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity Comparison

CompoundCell LineGI50 Value (µM)Reference
Thienopyrimidine DerivativeHepG20.02
Thienopyrimidine DerivativeHT290.03
Thienopyrimidine DerivativeNCI-H4600.05
DoxorubicinHepG20.04

Inhibition of Protein Tyrosine Phosphatase SHP2

The compound has also been identified as an inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in cell signaling pathways associated with cancer progression. Inhibitors of SHP2 can potentially disrupt these pathways, leading to reduced tumor growth and metastasis. The mechanism involves binding to the active site of SHP2, thereby inhibiting its phosphatase activity .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Binding to specific enzymes such as SHP2.
  • Signal Transduction Modulation : Altering pathways that promote cell proliferation and survival.
  • Gene Expression Regulation : Influencing transcription factors involved in oncogenesis.

Case Studies

A notable case study involved the synthesis and evaluation of several thienopyrimidine derivatives for their anticancer properties. The study revealed that modifications at specific positions on the thieno[3,2-d]pyrimidine structure significantly affected biological activity, suggesting that structure-activity relationships (SAR) are critical for optimizing therapeutic efficacy .

Example Case Study: SAR Analysis

A series of thienopyrimidine compounds were synthesized and tested for anticancer activity against multiple cell lines. The study found that compounds with electron-donating groups at certain positions exhibited enhanced activity compared to those with electron-withdrawing groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that similar thieno[3,2-d]pyrimidinone derivatives exhibit significant anticancer properties. For instance, compounds with analogous structures have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties
    • Thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.
  • Neurological Applications
    • Compounds containing piperidine rings are often explored for their neuroprotective effects. Studies suggest that derivatives similar to 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may enhance cognitive functions and exhibit anticonvulsant properties by modulating neurotransmitter levels in the brain.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on a series of thieno[3,2-d]pyrimidinone derivatives showed that one compound exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests revealed that a derivative similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The thienopyrimidinone scaffold allows for extensive modifications at the 2- and 3-positions, significantly altering physicochemical and biological properties. Key analogs and their properties are summarized below:

Compound Name Substituent at 2-position Substituent at 3-position Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound (2-oxo-2-(piperidin-1-yl)ethyl)thio Phenyl N/A N/A N/A
2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (2-oxo-2-morpholin-4-yl-ethyl)thio Phenyl N/A N/A N/A
2-(sec-butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one sec-butylthio Phenyl N/A N/A PDE8 inhibition (IC₅₀ = 100,000 nM)
2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) (2-(4-nitrophenyl)-2-oxoethyl)thio Phenylamino 218.3–219.5 82.8% N/A
2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c) (2-(3-nitrophenyl)-2-oxoethyl)thio p-Tolylamino 222.1–224.8 83.2% N/A

Key Observations :

  • Piperidine vs.
  • Aliphatic vs. Aromatic Thioethers : The sec-butylthio analog demonstrates weaker PDE8 inhibition (IC₅₀ = 100,000 nM), suggesting that aliphatic chains may reduce binding affinity compared to piperidine or morpholine-derived thioethers.
  • Nitro-Substituted Analogs: Compounds 2b and 2c feature nitro groups on the phenyl ring, which increase melting points (218–225°C) compared to non-nitrated analogs, likely due to enhanced intermolecular interactions.
Structure-Activity Relationship (SAR) Insights
  • Thioether Linker: Evidence from S-substituted quinazolinones indicates that aliphatic thioethers (e.g., piperidin-1-yl) enhance CA inhibition (KI = 7.1–12.6 nM) compared to benzylthio derivatives (KI = 19.3–93.6 nM). This suggests that the target compound’s piperidine moiety may optimize enzyme binding.
  • Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 2b, 2c) show higher melting points and yields, but their biological activity remains uncharacterized.

Q & A

Q. What synthetic routes are available for preparing the compound, and what are the critical reaction parameters?

The compound can be synthesized via multi-step organic reactions, including condensation and cyclization. Key steps involve:

  • Thienopyrimidine core formation : Use a thiophene precursor with a pyrimidinone moiety, reacting with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Thioether linkage : Introduce the 2-oxo-2-(piperidin-1-yl)ethylthio group via nucleophilic substitution or coupling reactions. Catalytic piperidine in dioxane under reflux (4–6 hours) is effective for similar thienopyrimidine derivatives .
  • Purification : Recrystallization from ethanol or benzene yields high-purity product (>99%) .

Critical Parameters :

ParameterOptimal ConditionReference
Reaction solventDioxane or DMF
Temperature40–80°C (reflux)
CatalystPiperidine or HOBt/EDC
Reaction time4–24 hours

Q. Which spectroscopic techniques are most effective for structural characterization, and how are data interpreted?

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the piperidinyl proton signals appear at δ 1.11–2.80 ppm (multiplet for CH2 groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 305.0528 vs. calculated 305.0531 for a related thienopyrimidine) .

Data Interpretation Tips :

  • Compare with analogs (e.g., 3-phenyl-6,7-dihydrothieno derivatives) to resolve overlapping signals .
  • Use deuterated DMSO for NMR to stabilize reactive protons .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or PDEs, given the pyrimidinone core’s affinity for ATP-binding pockets .

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